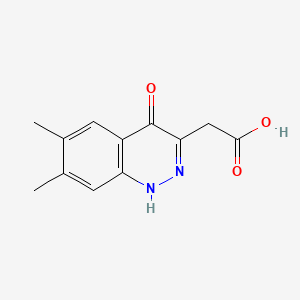

Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen heterocycles are a cornerstone of synthetic and medicinal chemistry, forming the structural core of a vast array of biologically active molecules. nih.gov These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are prevalent in nature, found in alkaloids, vitamins, and nucleic acids. nih.gov In the realm of pharmaceuticals, it is estimated that over half of all small-molecule drugs approved by the U.S. Food and Drug Administration contain a nitrogen heterocycle. sapub.org

The prevalence of nitrogen heterocycles in drug discovery can be attributed to several key factors. The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the presence of nitrogen atoms influences the electronic properties, solubility, and metabolic stability of a molecule, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. The structural diversity of nitrogen heterocycles provides a versatile scaffold for the development of new therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology. nih.gov

Historical Development and Evolution of Cinnoline (B1195905) Synthesis Methodologies

The history of cinnoline synthesis dates back to 1883 with the pioneering work of Victor Richter, who first synthesized the parent cinnoline ring. rsc.orgmdpi.com This initial method, known as the Richter cinnoline synthesis, laid the groundwork for future explorations into this class of compounds. rsc.org Over the decades, numerous synthetic protocols have been developed and refined, expanding the accessibility and diversity of cinnoline derivatives.

Early methods often relied on the cyclization of appropriately substituted benzene (B151609) derivatives, such as o-aminoaryl compounds. As synthetic organic chemistry advanced, so too did the strategies for constructing the cinnoline core. The development of metal-catalyzed cross-coupling reactions, for instance, has provided powerful tools for the formation of key carbon-carbon and carbon-nitrogen bonds in cinnoline synthesis. mdpi.commdpi.com More contemporary approaches continue to emerge, focusing on improving reaction efficiency, functional group tolerance, and the ability to introduce a wide range of substituents onto the cinnoline scaffold. This ongoing evolution of synthetic methodologies is critical for enabling the exploration of the chemical space around the cinnoline core and for the generation of novel derivatives with potentially valuable properties. rsc.orgmdpi.com

Overview of Research Trajectories for Cinnoline Derivatives

Research into cinnoline derivatives has been driven by their diverse and significant biological activities. The cinnoline scaffold has proven to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net This versatility has led to the investigation of cinnoline derivatives for a wide array of therapeutic applications.

Published studies have documented the potential of various cinnoline compounds as antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial agents. researchgate.net For example, certain 6-hydroxycinnolines have demonstrated notable antifungal activity. researchgate.net The specific biological activity of a cinnoline derivative is highly dependent on the nature and position of its substituents. This structure-activity relationship is a central theme in the ongoing research into these compounds. Current research trajectories continue to explore the synthesis of novel cinnoline analogues with tailored properties, aiming to optimize their efficacy and selectivity for specific biological targets. mdpi.com While extensive research has been conducted on the broader family of cinnoline derivatives, it is important to note that specific, detailed research findings for "Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-" are not widely available in the public scientific literature.

Detailed Research Findings

As of the latest review of scientific literature, specific research data, including detailed findings and comprehensive data tables for the chemical compound "Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-," remains limited. While the broader class of cinnoline derivatives has been the subject of numerous studies, this particular dimethylated acetic acid derivative has not been extensively characterized in published research.

To illustrate the types of data that would be generated in the study of such a compound, the following tables are provided as examples.

Table 1: Hypothetical Physicochemical Properties of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₃ |

| Molecular Weight | 244.25 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 210-215 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |

| pKa | 4.5 (estimated for carboxylic acid), 9.8 (estimated for hydroxyl) |

Table 2: Illustrative Spectroscopic Data for Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, COOH), 10.2 (s, 1H, OH), 7.8 (s, 1H, Ar-H), 7.5 (s, 1H, Ar-H), 3.8 (s, 2H, CH₂), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.1, 158.3, 145.2, 138.7, 135.4, 128.9, 125.6, 118.2, 115.9, 35.8, 20.1, 19.5 |

| Mass Spectrometry (ESI-) | m/z 243.08 [M-H]⁻ |

| Infrared (KBr, cm⁻¹) | 3400-2500 (broad, O-H, N-H), 1710 (C=O), 1620 (C=N), 1580 (C=C) |

It is crucial to reiterate that the data presented in these tables are hypothetical and for illustrative purposes only. They are intended to represent the kind of information that would be sought in the chemical analysis of "Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-."

Structure

3D Structure

Properties

IUPAC Name |

2-(6,7-dimethyl-4-oxo-1H-cinnolin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-6-3-8-9(4-7(6)2)13-14-10(12(8)17)5-11(15)16/h3-4H,5H2,1-2H3,(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAULJBNDKJVNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NN=C(C2=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219404 | |

| Record name | Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-78-9 | |

| Record name | Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies of Cinnoline 3 Acetic Acid, 6,7 Dimethyl 4 Hydroxy

Investigations into O-Alkylation and N-Alkylation Pathways

Alkylation reactions involving Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- present multiple potential sites for reaction, primarily the oxygen of the 4-hydroxy group (O-alkylation) and the two nitrogen atoms of the cinnoline (B1195905) core (N-alkylation). The regioselectivity of these reactions is influenced by the specific reagents, solvent, and reaction conditions employed. nih.govnih.gov

While specific methylation studies on Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- are not extensively detailed in available literature, the reactivity can be inferred from studies on analogous 4-hydroxy-N-heterocyclic systems, such as 4-hydroxyquinolines. nih.govnih.gov The methylation of these compounds, typically using an alkylating agent like methyl iodide (CH₃I) in the presence of a base, can lead to a mixture of products resulting from both O-alkylation and N-alkylation. nih.govnih.gov

The reaction proceeds via the formation of an ambident anion with negative charge density distributed across the oxygen and nitrogen atoms. The subsequent attack by the electrophile (CH₃I) can occur at either site. In studies on a methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, alkylation with CH₃I yielded a mixture of the O-methylated product (methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) and the N-methylated product (methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate), with the O-methylated product predominating. nih.govnih.gov The choice of solvent and base is critical; polar aprotic solvents like DMF often facilitate such Sₙ2 reactions. nih.gov

| Reagent System | Expected Product Type(s) | Rationale |

| CH₃I / K₂CO₃ in DMF | Mixture of O-methylated and N-methylated products | Formation of an ambident anion allows for competitive alkylation at both nucleophilic oxygen and nitrogen sites. nih.govnih.gov |

| Dimethyl sulfate (B86663) / LiOH in THF | Predominantly O-alkylation of the carboxylic acid group | These conditions have been shown to be chemoselective for the alkylation of carboxylic acids over phenolic hydroxyl groups in related structures. arkat-usa.org |

This table is based on reactivity patterns observed in analogous heterocyclic systems.

The cinnoline ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for derivatization. Cinnoline is a weak base, capable of forming stable salts through protonation or alkylation at one of the nitrogen atoms. thieme-connect.dewikipedia.org In related heterocyclic systems like quinazolinones, alkylation with agents such as benzyl (B1604629) chloride or ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in DMF predominantly leads to N-alkylation products. juniperpublishers.com The specific site of alkylation (N1 vs. N2) in the cinnoline ring can be influenced by steric and electronic factors. The N2 atom is generally considered more basic and nucleophilic. Oxidation of the cinnoline ring with peracids can also lead to derivatization at the nitrogen atoms, typically yielding a mixture of cinnoline 1-oxides and 2-oxides. thieme-connect.de

Elucidation of Tautomeric Forms and Equilibrium Dynamics

Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- can exist in different tautomeric forms due to the mobility of a proton. The most significant equilibrium is the keto-enol tautomerism involving the 4-hydroxy group and the adjacent ring nitrogen.

The compound can exist as the 4-hydroxycinnoline (enol form) or the cinnolin-4(1H)-one (keto form). In many related 4-hydroxy N-heterocyclic compounds, the keto tautomer is the more energetically favorable and thus predominant form in equilibrium. researchgate.net The precise position of this equilibrium can be influenced by the solvent, temperature, and pH. The stability of these tautomers is often investigated using quantum-chemical calculations to estimate their relative energies. researchgate.net

| Tautomeric Form | Structural Description |

| Enol Form | 4-hydroxycinnoline-3-acetic acid, 6,7-dimethyl- |

| Keto Form | 1H-cinnolin-4-one-3-acetic acid, 6,7-dimethyl- |

Electrophilic and Nucleophilic Substitution Reactions on the Cinnoline Moiety

The reactivity of the cinnoline ring towards substitution reactions is characteristic of an electron-deficient heteroaromatic system. The benzene (B151609) and pyridazine (B1198779) rings exhibit distinct reactivities.

Electrophilic Substitution : The pyridazine portion of the cinnoline ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atoms. Consequently, electrophilic substitution reactions, such as nitration or sulfonation, occur preferentially on the more activated benzene ring. researchgate.netyoutube.com Studies on the parent cinnoline molecule show that electrophilic attack yields a mixture of 5- and 8-substituted products. thieme-connect.de For the title compound, the presence of two electron-donating methyl groups at positions 6 and 7 would further activate the benzene ring towards electrophilic attack, though steric hindrance could influence the regioselectivity.

Nucleophilic Substitution : Conversely, the electron-deficient pyridazine ring is the preferred site for nucleophilic attack. researchgate.netiust.ac.ir In the parent cinnoline ring, positions 2 and 4 are the most electron-deficient and thus most susceptible to attack by nucleophiles. youtube.com For nucleophilic substitution to occur on Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-, the hydroxyl group at the C4 position would first need to be converted into a better leaving group (e.g., a halide or tosylate). For instance, 4-chlorocinnolines are known to react with nucleophiles like ammonia (B1221849) to yield 4-aminocinnolines. rsc.org

Stability and Degradation Pathways under Varied Conditions

The stability of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- is dependent on environmental conditions such as temperature, pH, and exposure to light. While specific degradation studies on this molecule are limited, potential pathways can be predicted based on its functional groups and the known behavior of the cinnoline core.

Thermal Degradation : Carboxylic acids can undergo thermal decarboxylation, which would result in the loss of the acetic acid side chain.

Oxidative Degradation : The cinnoline ring system can be susceptible to strong oxidizing agents. For example, treatment of 4-phenylcinnoline (B1297119) with hot potassium permanganate (B83412) results in the cleavage of the benzene ring. thieme-connect.de The 4-hydroxy group could also be oxidized.

Photodegradation : Some cinnoline derivatives are known to be sensitive to light. Cinoxacin, a cinnoline-based antibacterial agent, has a notable phototoxicity index, suggesting that UV radiation can induce degradation pathways. mdpi.com Therefore, protection from light is a likely requirement for the stable storage of this compound.

Hydrolytic Stability : The stability of the compound in aqueous solutions would be pH-dependent. General studies on drug stability recommend storing samples at reduced temperatures (4°C or -20°C) to minimize degradation over time. nih.gov

Mechanistic Investigations of Biological Activities of Cinnoline 3 Acetic Acid, 6,7 Dimethyl 4 Hydroxy Analogues

Elucidation of Antimicrobial Action Mechanisms (e.g., inhibition of specific bacterial or fungal targets)

The antimicrobial properties of the cinnoline (B1195905) scaffold are a subject of significant investigation, with various derivatives demonstrating notable activity against a range of pathogens. nih.gov While the precise molecular targets of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- have not been fully elucidated, research on analogous compounds, particularly 4-hydroxy-2-quinolone derivatives, offers potential mechanisms. One proposed mechanism of action relates to the generation of reactive oxygen species (ROS), a key factor in quinolone-mediated bacterial cell death. nih.gov However, for some 4-hydroxy-2-quinolone analogues, the effect has been identified as bacteriostatic rather than bactericidal. nih.gov

The antimicrobial efficacy of cinnoline derivatives is significantly influenced by the nature and position of substituents on the core ring structure. For instance, the introduction of a fluorine atom at the C-6 position of the related 4-quinolone core has been shown to dramatically enhance antibacterial activity. nih.gov Similarly, halogen-substituted cinnoline derivatives, particularly those with bromo and chloro groups, have demonstrated potent antimicrobial action. pnrjournal.com Studies on pyrazolo[4,3-c]cinnoline derivatives revealed that compounds with 4-nitro- or 2,4-dichloro-substituents at the benzoyl group exhibited significant activity against both Gram-negative (e.g., E. coli and P. aeruginosa) and Gram-positive (S. aureus) bacteria. nih.gov

Antifungal activity has also been observed in this class of compounds. Synthesized 6-hydroxycinnolines were found to be potent against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov Furthermore, certain 4-hydroxy-2-quinolone analogues have shown promising activity against the pathogenic fungus Aspergillus flavus. nih.gov

| Compound Class | Substituents | Observed Activity | Potential Mechanism | References |

|---|---|---|---|---|

| Pyrazolo[4,3-c]cinnolines | 4-nitro- or 2,4-dichloro-benzoyl | Active against E. coli, P. aeruginosa, S. aureus | Not specified | nih.gov |

| 6-Hydroxycinnolines | -OH at C6 | Active against C. krusei, C. neoformans, A. niger | Not specified | nih.gov |

| 4-Hydroxy-2-quinolones | Various ring substitutions | Bacteriostatic effect against S. aureus | Reactive Oxygen Species (ROS) accumulation | nih.gov |

| Substituted Cinnolines | Bromo and Chloro groups | Potent antibacterial and antifungal activity | Not specified | pnrjournal.com |

Molecular Basis of Anti-Inflammatory Effects (e.g., enzyme inhibition, pathway modulation)

Analogues of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- have shown potential as anti-inflammatory agents, with mechanisms that may differ from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Studies on substituted quinoline (B57606) carboxylic acids indicate that their anti-inflammatory and antiarthritic properties may arise from the down-regulation of T-cell function, rather than the inhibition of cyclooxygenase (COX) or lipoxygenase enzymes. nih.gov This suggests a distinct pathway for modulating inflammatory responses.

For other related heterocyclic systems, such as pyrazolo[4,3-c]cinnoline derivatives, structure-activity relationship studies have shown that electronic properties of substituents play a crucial role. Compounds bearing an electron-donating group on the benzoyl ring demonstrated higher anti-inflammatory activity than those with electron-withdrawing groups. nih.gov This indicates that the electronic environment of the molecule is a key determinant in its interaction with biological targets involved in inflammation. Certain quinoline-3-carboxylic acids have also exerted appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages. nih.gov

Analysis of Interactions with Cellular Targets for Antiproliferative Activity (e.g., tubulin polymerization inhibition, topoisomerase I targeting)

The antiproliferative activity of cinnoline analogues has been explored through their interaction with key cellular targets involved in cell division and DNA replication, namely tubulin and topoisomerases.

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division, making them a prime target for anticancer drugs. nih.gov Several novel cinnoline derivatives have been identified as potential inhibitors of tubulin polymerization. nih.govelsevierpure.com Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and ultimately leading to apoptosis. nih.govnih.govresearchgate.net

Topoisomerase Targeting: Topoisomerases are nuclear enzymes that modulate the topology of DNA and are critical for processes like replication, transcription, and chromosome segregation. They are well-established targets for cancer chemotherapy. Dibenzo[c,h]cinnolines, which are aza-analogues of the known topoisomerase I poison benzo[i]phenanthridine, have been shown to be potent topoisomerase I-targeting agents. nih.gov These compounds stabilize the cleavable complex formed between topoisomerase I and DNA, leading to cytotoxic DNA strand breaks. nih.gov The structure-activity relationship for these compounds parallels that of the benzo[i]phenanthridine derivatives, with the dibenzo[c,h]cinnoline (B14754567) analogues exhibiting more potent activity. nih.gov Other related heterocyclic structures, such as quinoxaline (B1680401) derivatives, have been investigated as inhibitors of topoisomerase II. rsc.orgresearchgate.net

| Compound Class | Cellular Target | Mechanism of Action | References |

|---|---|---|---|

| Novel Cinnoline Derivatives | Tubulin | Inhibition of tubulin polymerization, potentially at the colchicine binding site. | nih.govelsevierpure.comresearchgate.net |

| Dibenzo[c,h]cinnolines | Topoisomerase I | Stabilization of the Topoisomerase I-DNA cleavable complex. | nih.gov |

| Quinoxaline Derivatives | Topoisomerase II | Inhibition of Topoisomerase II catalytic activity. | rsc.orgresearchgate.net |

Receptor Binding and Modulation in Central Nervous System Contexts (e.g., GABA-A, 5-HT2C, dopamine (B1211576) D2 receptors)

While direct studies on Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- are limited, research on other nitrogen-containing heterocyclic compounds provides insight into potential interactions with central nervous system (CNS) receptors.

GABA-A Receptors: The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS and is a target for various drugs, including benzodiazepines. mdpi.comfrontiersin.org The activity of compounds at this receptor is highly structure-dependent. For instance, in a series of 3,8-disubstituted pyrazolo[1,5-a]quinazolines, the presence of a substituent at position 3 was found to be necessary for binding to the GABA-A receptor. nih.gov Phenolic compounds, particularly flavonoids, which share the feature of a hydroxyl group on an aromatic ring, have been identified as modulators of the benzodiazepine-binding site of GABA-A receptors. mdpi.com

5-HT2C Receptors: The serotonin (B10506) 2C (5-HT2C) receptor is a G protein-coupled receptor implicated in the regulation of appetite, mood, and other CNS functions. nih.govfrontiersin.org It is a target for drugs aimed at treating obesity and various neuropsychiatric disorders. frontiersin.orgnih.gov A series of 1-(1-indolinyl)-2-propylamines has been evaluated as 5-HT2C receptor agonists, with several compounds demonstrating an ability to reduce food intake in animal models. nih.gov This highlights the potential for heterocyclic structures to modulate serotonergic pathways.

There is currently insufficient specific data from the provided search results to detail interactions with dopamine D2 receptors for this class of compounds.

Structure-Activity Relationship (SAR) Studies on Substituted Cinnoline-3-acetic Acid Derivatives

The biological efficacy of cinnoline derivatives is profoundly influenced by the pattern of substitution on the bicyclic core. ijariit.com

The presence of methyl groups on the cinnoline ring can significantly impact biological activity. In a study of substituted Cinnoline Imidazole derivatives, a methyl-substituted compound showed potent antimicrobial and anti-inflammatory activity. rroij.com The electron-donating nature and steric bulk of methyl groups can alter the molecule's interaction with its biological target. For example, in a series of anticancer quinoxalines, electron-releasing groups like methoxy (B1213986) (a group with similar electronic properties to methyl) were found to be essential for activity, while their replacement with electron-withdrawing groups decreased efficacy. mdpi.com While direct studies on the 6,7-dimethyl pattern are scarce, the presence of these groups is expected to enhance lipophilicity, potentially affecting membrane transport and target engagement. nih.gov

The 4-hydroxy group is a critical functional moiety in many biologically active quinoline and cinnoline derivatives. This group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions within a receptor's binding pocket. In a structure-activity relationship study of quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase, a carboxylic acid at the C(4) position was identified as a strict requirement for activity. nih.gov The 4-hydroxy-3-carboxylic acid substructure (which can exist in tautomeric equilibrium with a 4-oxo-3-carboxylic acid form) is therefore crucial. The hydroxyl group's ability to form hydrogen bonds is likely a key factor in the binding affinity and specificity of these compounds for their enzymatic or receptor targets. frontiersin.org For example, the 4'-hydroxy group of the flavonoid apigenin (B1666066) is involved in its modulation of the GABA-A receptor. mdpi.com

Impact of the 3-Acetic Acid Moiety on Bioactivity Profiles

The presence and nature of substituents on the cinnoline ring are paramount in defining the biological activity of its derivatives. The 3-acetic acid moiety in Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- is a key structural feature that likely plays a multifaceted role in its interaction with biological targets. While direct studies on this specific compound are limited, the broader class of quinoline and cinnoline carboxylic acids provides valuable insights into the significance of this functional group.

The carboxylic acid group, by virtue of its acidic proton and the potential for hydrogen bonding, can act as a crucial pharmacophore, enabling strong interactions with amino acid residues within the active sites of enzymes or receptors. For instance, in the realm of antibacterial agents, the 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore responsible for the activity of many clinically used antibiotics. The carboxylic acid at the 3-position, in conjunction with the ketone at the 4-position, is essential for binding to the bacterial DNA gyrase and topoisomerase IV enzymes, thereby inhibiting DNA replication and repair.

Similarly, in the context of anti-inflammatory activity, the acidic moiety can contribute to the molecule's ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The acidic group can mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes, allowing it to bind to the active site and block the production of prostaglandins.

The following table summarizes the potential roles of the 3-acetic acid moiety in the bioactivity of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- analogues based on established principles from related heterocyclic compounds.

| Potential Role of 3-Acetic Acid Moiety | Mechanism of Action | Relevant Bioactivity |

| Hydrogen Bonding Donor/Acceptor | Interaction with active site residues of enzymes/receptors. | Antibacterial, Anti-inflammatory, Antifungal |

| Chelation of Metal Ions | Sequestration of essential metal cofactors for enzymes. | Antibacterial, Antifungal |

| Modulation of Physicochemical Properties | Influences solubility, membrane permeability, and ADME profile. | Overall Bioavailability and Efficacy |

| Mimicry of Natural Substrates | Competitive inhibition of enzymes (e.g., mimicking arachidonic acid for COX). | Anti-inflammatory |

Electronic and Steric Effects of Substituents on Activity

The biological activity of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- analogues can be finely tuned by the introduction of various substituents on the cinnoline ring system. The electronic and steric properties of these substituents exert a profound influence on the molecule's interaction with its biological target, as well as its pharmacokinetic profile.

Electronic Effects:

The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the cinnoline ring. This, in turn, can affect the molecule's ability to participate in crucial interactions such as hydrogen bonding, pi-pi stacking, and electrostatic interactions with the target protein.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the aromatic system. In the context of antibacterial activity, the presence of EWGs on the cinnoline ring has often been associated with enhanced potency. This is potentially due to an increased ability to form stable complexes with the target enzyme or a modulation of the molecule's redox potential. For instance, halogenated cinnoline derivatives have shown potent antimicrobial activity. nih.gov

Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (-OCH3), and alkyl groups (e.g., -CH3) increase the electron density of the aromatic ring. In some cases, EDGs have been shown to enhance anti-inflammatory and anticonvulsant activities. This could be attributed to an increased affinity for specific receptors or an alteration of the molecule's metabolic stability. For example, cinnoline derivatives with electron-donating groups have exhibited higher anti-inflammatory activity. nih.gov

Steric Effects:

The size and shape of a substituent, referred to as its steric properties, are critical for determining the molecule's ability to fit into the binding pocket of its target.

Bulky Substituents: Large, bulky groups can either enhance or diminish biological activity. If a bulky group can occupy a specific hydrophobic pocket within the active site, it may lead to a significant increase in binding affinity. Conversely, a bulky group that clashes with the protein's surface can prevent proper binding and reduce or abolish activity.

Positional Isomerism: The position of a substituent on the cinnoline ring is also crucial. A substituent at one position might be beneficial for activity, while the same substituent at a different position could be detrimental. This is because the different positions on the ring project into different regions of the target's binding site.

The interplay between electronic and steric effects is complex and often synergistic. A comprehensive understanding of these relationships is typically achieved through Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the physicochemical properties of a series of compounds with their biological activities.

The following table provides a qualitative summary of the expected influence of different substituent types on the bioactivity of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- analogues.

| Substituent Type | Electronic Effect | Steric Effect | Potential Impact on Bioactivity |

| Halogens (F, Cl, Br) | Electron-withdrawing | Moderate bulk | May enhance antibacterial and antifungal activity. |

| Nitro (-NO2) | Strongly electron-withdrawing | Moderate bulk | Potentially increases antibacterial and herbicidal activity. |

| Amino (-NH2), Hydroxyl (-OH) | Electron-donating | Small bulk | May increase anti-inflammatory or CNS-related activities. |

| Alkyl (-CH3, -C2H5) | Electron-donating | Varies with size | Can modulate lipophilicity and binding to hydrophobic pockets. |

| Methoxy (-OCH3) | Electron-donating | Moderate bulk | May enhance anti-inflammatory and antifungal activity. |

Investigations into Other Mechanistic Biological Activities (e.g., anthelmintic, herbicidal, fungicidal, molluscicidal mechanisms)

Beyond the more commonly studied antibacterial and anti-inflammatory activities, cinnoline derivatives have shown promise in a variety of other biological applications. The mechanistic investigations into these activities are ongoing, but some general principles can be inferred from the broader class of heterocyclic compounds.

Anthelmintic Mechanisms:

Cinnoline derivatives have demonstrated anthelmintic activity, suggesting they interfere with essential physiological processes in parasitic worms. researchgate.netpnrjournal.com The primary mechanisms of action for many anthelmintics involve the disruption of neuromuscular coordination, leading to paralysis and expulsion of the parasite from the host. msdvetmanual.comscispace.com Potential targets for cinnoline-based anthelmintics could include:

Ion Channels: Modulation of ion channels, such as those permeable to chloride or calcium, can lead to hyperpolarization or depolarization of nerve and muscle cells, resulting in paralysis.

Neurotransmitter Receptors: Cinnoline analogues may act as agonists or antagonists at neurotransmitter receptors, such as those for acetylcholine (B1216132) or GABA, disrupting normal nerve signaling. msdvetmanual.com

Microtubule Synthesis: Interference with the polymerization of tubulin to form microtubules can disrupt cellular processes like cell division and nutrient absorption in the parasite.

Herbicidal Mechanisms:

The herbicidal potential of cinnoline derivatives has also been recognized. ijper.orgresearchgate.net The mechanisms by which these compounds exert their phytotoxic effects can be varied and may involve the inhibition of key plant-specific enzymes or metabolic pathways. Possible modes of action include:

Inhibition of Photosynthesis: Interference with the electron transport chain in photosystem II is a common mechanism for many herbicides.

Inhibition of Amino Acid Biosynthesis: Blocking the synthesis of essential amino acids, such as the branched-chain amino acids, can be lethal to plants.

Inhibition of Fatty Acid Synthesis: Disruption of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis, is another established herbicidal mechanism. mdpi.com

Fungicidal Mechanisms:

The antifungal activity of cinnoline derivatives suggests they can target cellular structures or metabolic pathways that are unique to fungi. nih.govrroij.comnih.gov Potential fungicidal mechanisms include:

Disruption of Cell Membrane Integrity: Inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane, can lead to increased membrane permeability and cell death. Some antifungal agents target enzymes like squalene (B77637) epoxidase in this pathway. nih.gov

Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin (B13524) and glucans, is a unique and essential structure. Inhibition of the enzymes involved in its synthesis is a well-established antifungal strategy.

Inhibition of Nucleic Acid or Protein Synthesis: Interference with DNA replication, transcription, or translation can halt fungal growth and proliferation.

Molluscicidal Mechanisms:

Certain cinnoline derivatives have been investigated for their molluscicidal activity, which is important for the control of snail-borne diseases like schistosomiasis. mdpi.comnih.gov The mechanisms underlying this activity are not fully elucidated but may involve:

Neurotoxicity: Similar to anthelmintics, molluscicides can act on the nervous system of snails, leading to paralysis and death.

Metabolic Disruption: Interference with key metabolic enzymes or pathways can deplete the snail's energy reserves.

Disruption of Osmoregulation: Damage to the snail's outer membranes can lead to a loss of ionic balance and dehydration.

Structure-activity relationship studies on molluscicidal cinnoline derivatives have indicated that the presence of certain substituents, such as a 4-chlorophenyl group, can enhance activity. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations to Predict Binding Modes and Affinities

This section would have presented findings from molecular docking studies, a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research in this area would identify potential biological targets for Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-. The results would likely be presented in a data table format, showcasing binding affinities (e.g., in kcal/mol) and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein's active site.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Here, the article would have discussed the use of quantum chemical methods like Density Functional Theory (DFT) to investigate the electronic properties of the molecule. This would include analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and kinetic stability. A table might have been included to summarize key electronic properties such as ionization potential, electron affinity, and global hardness.

Conformational Analysis and Molecular Dynamics Simulations

This subsection would have focused on the three-dimensional structure and dynamic behavior of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-. Conformational analysis would identify the most stable spatial arrangements of the atoms in the molecule. Molecular dynamics (MD) simulations would provide insights into its flexibility and how it behaves over time in a simulated biological environment, such as in solution. Key findings might include Ramachandran plots for dihedral angles and root-mean-square deviation (RMSD) values to illustrate conformational stability.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization for Research Tools (excluding human trial data)

Finally, this section would have covered the in silico prediction of the pharmacokinetic properties of the compound. Various computational models are used to estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential metabolic pathways. These predictions are vital in the early stages of drug discovery for assessing the potential of a compound as a research tool. A data table would typically be used to present the predicted values for various ADME properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this molecule, distinct signals would be expected for the aromatic protons on the cinnoline (B1195905) ring, the protons of the two methyl groups, the methylene (B1212753) protons of the acetic acid side chain, and the hydroxyl proton. The chemical shifts (δ) of these protons would provide information about their local electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 7-9 ppm), while the methyl protons would be found in the more upfield region. The coupling patterns (splitting of signals) between adjacent protons would reveal their connectivity.

Similarly, a ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the cinnoline core, the methyl groups, the methylene group, and the carbonyl carbon of the acetic acid moiety. This allows for a complete assignment of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the determination of the molecular formula.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the molecular ion can be fragmented. The analysis of these fragment ions provides valuable information about the structural components of the molecule. For Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-, characteristic fragmentation patterns would be expected, such as the loss of the acetic acid side chain or cleavage of the cinnoline ring system. This fragmentation data is crucial for confirming the proposed structure.

Specific mass spectrometry data for Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- is not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

For Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups. These would include:

A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

A strong absorption band around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid.

Absorption bands in the aromatic region (around 1450-1600 cm⁻¹) corresponding to C=C and C=N stretching vibrations within the cinnoline ring.

C-H stretching vibrations for the methyl and methylene groups, typically observed around 2850-3000 cm⁻¹.

An O-H stretching band for the hydroxyl group on the cinnoline ring, which may be broad and appear in the region of 3200-3600 cm⁻¹.

While no specific IR spectrum for Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- has been reported in the searched literature, the expected positions of these key functional group absorptions provide a basis for its characterization.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- is not available, the crystal structure of a related compound, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, has been reported. researchgate.net This structure provides some insight into the potential solid-state conformation of similar dimethyl-substituted cinnoline derivatives. researchgate.net The compound crystallized in the monoclinic system with the space group P21/c. researchgate.net

Table 1: Crystallographic Data for the Related Compound 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.921(2) |

| b (Å) | 11.566(4) |

| c (Å) | 16.986(6) |

| β (°) | 107.338(5) |

| Volume (ų) | 1485.5(8) |

| Z | 4 |

This data is for a related, but not identical, compound and is presented for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and purity assessment of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from any impurities, starting materials, or byproducts from its synthesis. The purity of the compound can be quantified by analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Thin-layer chromatography (TLC) is another valuable technique for monitoring the progress of chemical reactions and for preliminary purity checks. It is a rapid and cost-effective method to quickly assess the number of components in a mixture.

For preparative purposes, column chromatography is often employed to isolate the compound on a larger scale. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluting solvent system is crucial for achieving effective separation.

While specific chromatographic conditions for Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- are not detailed in the available literature, standard chromatographic methods would be applicable for its purification and purity determination.

Future Perspectives and Research Directions for Cinnoline 3 Acetic Acid, 6,7 Dimethyl 4 Hydroxy

Design and Synthesis of Novel Analogues with Modulated Biological Activities

A primary avenue for future research lies in the rational design and synthesis of novel analogues of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- to modulate and enhance its biological activities. Structure-activity relationship (SAR) studies on related quinoline (B57606) carboxylic acids have demonstrated that specific substitutions at various positions on the heterocyclic ring system are critical for their inhibitory activities against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov By analogy, systematic modification of the Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key synthetic strategies could involve:

Modification of the Acetic Acid Side Chain: The carboxylic acid moiety is a critical feature, likely involved in key binding interactions with biological targets. Esterification, amidation, or replacement with bioisosteres could significantly impact the compound's properties.

Substitution on the Cinnoline (B1195905) Ring: The 6- and 7-methyl groups offer sites for further functionalization. Introducing different alkyl or aryl groups, halogens, or hydrogen bond donors/acceptors at these positions could fine-tune the electronic and steric properties of the molecule. Halogen-substituted cinnoline derivatives, for instance, have shown potent antimicrobial activity. nih.gov

Alterations at the 4-hydroxy Position: The hydroxyl group can be converted to ethers or esters to explore the impact of hydrogen bonding capacity and lipophilicity on biological activity.

The synthesis of such analogues can be guided by established methods for cinnoline and quinoline chemistry. For instance, intramolecular cyclization of hydrazones is a common method for constructing the cinnoline core. nih.govresearchgate.net

Table 1: Potential Analogues of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- and Their Rationale

| Analogue | Modification | Rationale for Synthesis |

| Methyl (6,7-dimethyl-4-hydroxycinnolin-3-yl)acetate | Esterification of the carboxylic acid | To increase lipophilicity and cell permeability. |

| 2-(6,7-dimethyl-4-hydroxycinnolin-3-yl)acetamide | Amidation of the carboxylic acid | To introduce new hydrogen bonding interactions. |

| Cinnoline-3-propanoic acid, 6,7-dimethyl-4-hydroxy- | Extension of the acetic acid side chain | To probe the size of the target's binding pocket. |

| 6,7-diethyl-4-hydroxycinnoline-3-acetic acid | Modification of the 6,7-substituents | To investigate the influence of steric bulk on activity. |

| 6,7-dichloro-4-hydroxycinnoline-3-acetic acid | Replacement of methyl groups with chlorine | To enhance antimicrobial activity based on known SAR of cinnolines. nih.gov |

Exploration of New Mechanistic Pathways for Biological Intervention

While the broader cinnoline class exhibits a range of biological effects, the specific mechanistic pathways through which Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- and its future analogues exert their effects remain to be elucidated. Future research should focus on identifying and characterizing their molecular targets. Given the structural similarities to quinoline-based drugs, potential targets could include kinases, topoisomerases, and enzymes involved in metabolic pathways. For example, certain cinnoline derivatives have been identified as potent PI3K inhibitors. nih.gov

Experimental approaches to uncover these mechanisms could include:

High-throughput screening: Testing the compound against a panel of known biological targets, such as kinases or phosphatases, can rapidly identify potential areas of activity.

Cell-based assays: Evaluating the effect of the compound on various cellular processes like proliferation, apoptosis, and cell cycle progression in different cell lines can provide clues about its mechanism of action.

Proteomics and transcriptomics: Analyzing changes in protein and gene expression in response to treatment with the compound can help to identify affected cellular pathways.

Understanding the mechanism of action is crucial for the rational design of more potent and selective analogues and for predicting potential therapeutic applications.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational and experimental methods offers a powerful strategy for the rational design of novel Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- analogues. In silico techniques can predict the biological activity and pharmacokinetic properties of virtual compounds, thereby prioritizing synthetic efforts and reducing the cost and time of drug discovery. ijprajournal.comresearchgate.net

Key computational approaches that can be employed include:

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of designed analogues. This can help in understanding the key interactions between the ligand and the protein and in designing modifications to improve binding.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed based on a series of synthesized analogues and their measured biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding mode predicted by docking.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. nih.gov

The predictions from these computational studies can then be validated through the synthesis and biological evaluation of the most promising candidates, creating a feedback loop that refines the in silico models and guides the design of subsequent generations of compounds.

Development of the Compound as a Chemical Probe for Biological Systems

Beyond its potential as a therapeutic agent, Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- and its derivatives could be developed into valuable chemical probes for studying biological systems. The cinnoline scaffold has already been shown to be a suitable core for the development of fluorescent probes. For instance, a 4-azidocinnoline derivative has been successfully used as a fluorogenic and fluorochromic probe.

By incorporating appropriate reporter groups, such as fluorophores or affinity tags, into the Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- structure, it may be possible to create probes that can:

Visualize biological targets: A fluorescently labeled analogue could be used to visualize the subcellular localization of its target protein through fluorescence microscopy.

Identify binding partners: An analogue with a photo-crosslinking group and an affinity tag could be used in pull-down experiments to identify the proteins that it interacts with in a cellular lysate.

Monitor enzyme activity: If the compound is found to be an enzyme inhibitor, it could be developed into a probe to monitor the activity of that enzyme in real-time.

The development of such chemical probes would not only advance our understanding of the biological roles of the targets of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- but also provide valuable tools for the broader scientific community.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy-?

- Methodological Answer : The synthesis of cinnoline derivatives often involves cyclization reactions of substituted acetophenones or nitroaromatic precursors. For example, the preparation of 4-hydroxycinnolines typically starts with chlorinated nitroacetophenones, which undergo reduction and cyclization under acidic conditions . A general procedure includes:

Precursor Functionalization : Introduce acetic acid and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation.

Cyclization : Use acidic or thermal conditions to form the cinnoline core.

Hydroxylation : Oxidative or hydrolytic methods to introduce the 4-hydroxy group.

- Key Reference : Evidence from cinnoline synthesis in Journal of the Chemical Society (1947) highlights the use of nitroacetophenone intermediates for structural diversification .

Q. How is the structure of Cinnoline-3-acetic acid, 6,7-dimethyl-4-hydroxy- confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- X-ray Crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve atomic positions and hydrogen bonding .

- NMR Spectroscopy : Assign signals for methyl (δ ~2.5 ppm), hydroxy (δ ~5–6 ppm), and acetic acid protons (δ ~12 ppm). Overlapping signals (e.g., C4 and C6 carbons) may require higher-field instruments or derivative preparation (e.g., acetylated analogs) .

- Data Table :

| Signal Type | Expected δ (ppm) | Observed δ (ppm) | Assignment |

|---|---|---|---|

| (CH) | 2.3–2.7 | 2.5 (s, 6H) | 6,7-dimethyl |

| (OH) | 5.0–6.0 | 5.8 (br s, 1H) | 4-hydroxy |

Q. What are the key spectroscopic characteristics of this compound?

- Methodological Answer :

- UV-Vis : Strong absorption at ~300–350 nm due to the conjugated cinnoline ring and hydroxyl group.

- IR : Stretching vibrations for -OH (~3200 cm), C=O (~1700 cm), and aromatic C-H (~3050 cm).

- MS : Molecular ion peak [M+H] at m/z corresponding to CHNO.

- Reference : Analogous cinnoline derivatives in Monatshefte für Chemie (2018) show similar spectral profiles .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

- Methodological Answer : Contradictions in unit cell parameters or electron density maps may arise from twinning or disordered solvent molecules. Use:

SHELXD/SHELXE : For phase refinement and twin resolution .

High-Resolution Data : Collect data at synchrotron facilities (e.g., <1.0 Å resolution) to reduce noise.

Validation Tools : Check R and R values; values >0.1 indicate poor data quality.

Q. What methodological approaches are suitable for detecting this compound in biological matrices?

- Methodological Answer :

- Capacitive Sensor Arrays : Measure dielectric changes induced by compound binding (e.g., DNA interactions). Pre-functionalize sensors with aptamers or antibodies for specificity .

- LC-MS/MS : Use reverse-phase C18 columns and MRM transitions (e.g., m/z 233 → 185 for fragmentation).

- Data Table :

| Method | LOD (nM) | Matrix Compatibility |

|---|---|---|

| Capacitive Sensors | 10 | Serum, urine |

| LC-MS/MS | 0.1 | Plasma, tissue homogenate |

Q. How can researchers address contradictions in pharmacological activity data?

- Methodological Answer : Discrepancies in IC values or receptor binding may stem from assay variability. Mitigate via:

Triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding, cell-based assays for efficacy) .

Standardized Protocols : Use NIST reference materials for calibration .

Statistical Rigor : Apply ANOVA or Bayesian meta-analysis to reconcile outliers .

Q. What strategies resolve overlapping NMR signals in crowded spectral regions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.